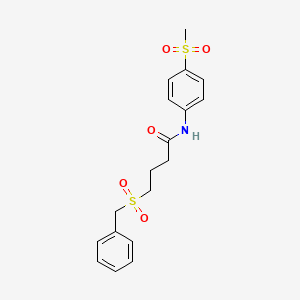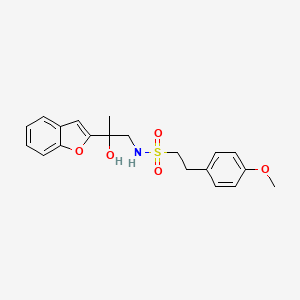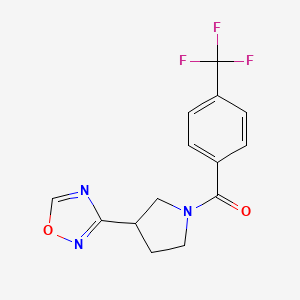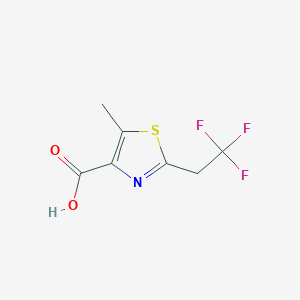![molecular formula C12H9FN4S B2798432 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine CAS No. 749920-75-0](/img/structure/B2798432.png)
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . A new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
Pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives The compound 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine and its derivatives are a focal point of research due to their potential applications in medicinal chemistry. For instance, derivatives like 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol have been synthesized and found to possess significant analgesic and anti-inflammatory activities. The nature of the substituent on the pyrimidine derivative plays a major role in determining these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Crystal Structure and Physical Properties The crystal structure and physical properties of related compounds provide insights into the stability and molecular interactions at play. For instance, compounds like 2-Butylamino-3-(4-fluorophenyl)-6,8-diphenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one exhibit specific conformational structures and intermolecular interactions that contribute to their stability and potential functionality (Wen-jing Li, Rong-Yun Li, Wen‐Qin Wang, & Ying Zhong, 2007).
Quantum Chemical Characterization Quantum chemical methods have been used to characterize hydrogen bonding sites in pyrimidine compounds derivatives, which is crucial for understanding their interaction and stability in various biological processes. Research has identified major hydrogen bonding sites in these derivatives, providing a base for further molecular studies (Yafigui Traoré, K. Bamba, N. Ziao, S. T. Affi, & M. Koné, 2017).
Pharmacological Applications The compound and its derivatives have shown potential in pharmacological applications. For instance, derivatives have been synthesized and evaluated for their herbicidal activity, displaying inhibition against the root of certain plant species at specific dosages. This suggests potential for agricultural applications (Jin Luo, Anlin Zhao, C. Zheng, & Tao Wang, 2017).
Optoelectronic and Material Science Applications In the field of material science and optoelectronics, studies have explored the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, indicating their potential in these domains. These studies provide a comprehensive understanding of the electronic and photophysical properties of these compounds, suggesting their applicability in high-tech applications (A. Hussain et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c13-8-3-1-7(2-4-8)10-5-9-11(18-10)12(17-14)16-6-15-9/h1-6H,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZYITSBCANCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2798356.png)
![3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2798360.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)


![3-[2-(3-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]oxolan-2-one](/img/structure/B2798366.png)


![2-(2-Chlorobenzyl)-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798369.png)
